molecular formula C10H17ClN4O B15310406 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide

4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide

Cat. No.: B15310406
M. Wt: 244.72 g/mol
InChI Key: NYKYPTLOSSFJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated pyrazole is reacted with an appropriate amine, such as isopropylamine, to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide can undergo several types of chemical reactions:

    Substitution reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the isopropylamino group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazoles, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: It could be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel materials with specific properties.

    Biology: It could be used as a tool compound to study various biological processes.

    Industry: The compound could be used in the development of new industrial processes or products.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)butanamide
  • 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide
  • 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide

Uniqueness

4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the isopropylamino group. This unique structure could confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-2-(propan-2-ylamino)butanamide

InChI

InChI=1S/C10H17ClN4O/c1-7(2)14-9(10(12)16)3-4-15-6-8(11)5-13-15/h5-7,9,14H,3-4H2,1-2H3,(H2,12,16)

InChI Key

NYKYPTLOSSFJNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCN1C=C(C=N1)Cl)C(=O)N

Origin of Product

United States

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